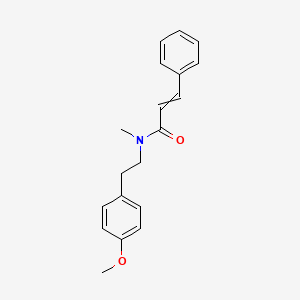

N-(4-Methoxyphenethyl)-N-MethylcinnaMaMide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C19H21NO2 |

|---|---|

Poids moléculaire |

295.4 g/mol |

Nom IUPAC |

N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide |

InChI |

InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3 |

Clé InChI |

VANLAWLPWTVXIB-UHFFFAOYSA-N |

SMILES canonique |

CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies for N 4 Methoxyphenethyl N Methylcinnamamide and Its Analogs

Established Synthetic Routes to the Core N-(4-Methoxyphenethyl)-N-Methylcinnamamide Structure

The fundamental architecture of this compound is assembled through the formation of a robust amide bond linking a cinnamoyl group to an N-methylated methoxyphenethyl amine. The success of this synthesis relies heavily on the method of amide formation and the careful selection of reagents to ensure high yield and purity.

Amidation Reactions and Coupling Agent Selection

The primary method for synthesizing the core structure is the acylation of N-methyl-2-(4-methoxyphenyl)ethan-1-amine with a cinnamic acid derivative. This can be achieved through two main pathways: the use of an activated cinnamic acid derivative, such as cinnamoyl chloride, or the direct coupling of cinnamic acid with the amine using a coupling agent.

The cinnamoyl chloride method is a classic and direct approach. Cinnamic acid is first converted to the more reactive cinnamoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govrsc.org The resulting acid chloride is then reacted with N-methyl-4-methoxyphenethylamine, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. ashdin.com

Direct amidation of cinnamic acid with the amine requires a coupling agent to activate the carboxylic acid. This approach is often preferred as it involves milder conditions and avoids the handling of moisture-sensitive acid chlorides. A wide variety of coupling agents have been developed, primarily for peptide synthesis, and are applicable here. These agents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. mdpi.combeilstein-journals.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), are common choices. mdpi.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

Phosphonium and aminium/uronium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), offer high efficiency and are particularly useful for sterically hindered substrates. nih.gov These reagents generate activated esters in situ, which then react to form the desired amide.

The selection of a coupling agent is critical and depends on factors like substrate reactivity, desired reaction conditions, and the need to minimize side reactions.

| Coupling Agent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Cost-effective, widely used | DCC byproduct can be difficult to remove; potential for racemization |

| Phosphonium Salts | PyBOP, PyAOP | Forms activated benzotriazole (B28993) ester | High coupling efficiency, low racemization | Higher cost, byproducts can be problematic |

| Aminium/Uronium Salts | HBTU, HATU, COMU | Forms activated benzotriazole or oxime ester | Fast reaction rates, very efficient, suitable for difficult couplings | Potential for guanidinylation side reaction with uronium types |

| Acid Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts carboxylic acid to acyl chloride | Highly reactive, inexpensive | Harsh conditions, generates HCl, moisture sensitive |

Stereochemical Control in Synthesis

The core structure of this compound is achiral, meaning it does not have stereoisomers. The double bond in the cinnamoyl moiety is typically in the more stable trans (or E) configuration, which is inherited from the commercially available trans-cinnamic acid starting material.

However, stereochemical control becomes a crucial consideration during the synthesis of analogs where chiral centers are introduced. This could occur, for example, if substitutions on the cinnamoyl backbone or on the phenethyl amine create a stereocenter. In such cases, stereoselective synthetic methods would be necessary to control the configuration of the final product. General strategies to achieve this include:

Use of Chiral Starting Materials: Employing an enantiomerically pure amine or carboxylic acid to build the analog.

Asymmetric Catalysis: Using a chiral catalyst to guide the formation of a new stereocenter in a predictable manner.

Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.

While not pertinent to the parent compound, the principles of stereocontrol are fundamental in medicinal chemistry for producing enantiomerically pure analogs, as different stereoisomers can have vastly different biological activities.

Strategies for Derivatization and Analog Synthesis

The this compound scaffold serves as a versatile template for creating a wide range of chemical analogs. Derivatization strategies typically focus on three key areas: the cinnamoyl ring, the phenethylamine (B48288) ring, and the incorporation of entirely different, often heterocyclic, structures.

Modifications of the Cinnamoyl Moiety

Altering the electronic and steric properties of the cinnamoyl group is a common strategy for creating analogs. This is typically achieved by starting with a substituted cinnamic acid. A variety of substituents can be introduced onto the phenyl ring of the cinnamic acid. For instance, hydroxyl groups (as in coumaric acids), methoxy (B1213986) groups (as in ferulic or sinapic acids), or halogen atoms can be used. mdpi.com

The synthesis then proceeds via the standard amidation protocols described previously, coupling the modified cinnamic acid with the N-methyl-4-methoxyphenethylamine. For example, reacting 3-(difluoromethyl)-4-methoxycinnamic acid with an amine yields analogs with altered electronic properties on the cinnamoyl ring. mdpi.com This approach allows for systematic exploration of how different substituents on this part of the molecule influence its properties.

Substitutions on the Methoxyphenethyl Amine Moiety

Another fruitful avenue for analog synthesis involves modifying the amine portion of the molecule. Instead of N-methyl-4-methoxyphenethylamine, a wide array of other primary or secondary amines can be used in the amidation reaction with cinnamic acid or its derivatives. This strategy allows for significant variation in the resulting amide's structure and polarity.

Research has shown the synthesis of cinnamamides using various phenylethylamines, such as N-phenethylcinnamamide and N-(4-hydroxyphenethyl)cinnamamide. mdpi.com The general synthetic route remains the same: cinnamoyl chloride or cinnamic acid plus a coupling agent is reacted with a chosen amine. This modular approach enables the creation of a large library of compounds from a common set of starting materials. nih.gov The nature of the amine, whether it is aromatic, aliphatic, or contains other functional groups, can significantly impact the final compound's characteristics. researchgate.net

Incorporation of Diverse Heterocyclic Scaffolds

To explore a broader chemical space, heterocyclic structures can be incorporated into the cinnamamide (B152044) scaffold. This is accomplished by using a heterocyclic amine as the nucleophile in the amidation reaction. This strategy introduces unique structural and electronic features, as heterocycles can act as hydrogen bond donors or acceptors and introduce specific conformational constraints.

Examples of this approach include the synthesis of cinnamamides bearing a thiophene (B33073) or indole (B1671886) moiety. ashdin.commdpi.com For instance, substituted 2-aminothiophenes can be reacted with cinnamoyl chloride to produce novel cinnamamide derivatives. ashdin.comashdin.com Similarly, Lansiumamide B, a natural product, has served as a lead compound for the synthesis of analogs containing a 1,2,3,4-tetrahydroisoquinoline (B50084) moiety. nih.gov This demonstrates the wide applicability of incorporating diverse heterocyclic systems to generate novel chemical entities based on the cinnamamide template.

Advanced Synthetic Techniques in Amide Formation and Cinnamamide Construction

Modern organic synthesis provides a toolbox of advanced methods that have been successfully applied to the formation of amide bonds and the specific construction of cinnamamides. These techniques are designed to overcome the limitations of traditional methods, offering improved efficiency and broader substrate scope.

Microwave-Assisted Synthesis of Cinnamamides

Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, often dramatically reducing reaction times and improving yields. nih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to a significant acceleration of chemical transformations. In the context of cinnamamide synthesis, MAS has been effectively employed for the amidation of cinnamic acid derivatives.

One notable application involves the reaction of ethyl p-methoxycinnamate with various amines in the presence of a catalyst under microwave irradiation. researchgate.netsemanticscholar.org For instance, the synthesis of p-methoxycinnamamides has been achieved by irradiating a mixture of ethyl p-methoxycinnamate and an amine in an unmodified microwave oven. researchgate.net This solvent-free approach, often utilizing a co-catalytic system such as phenylboronic acid and a Lewis base, represents an environmentally friendly and efficient alternative to conventional heating methods. researchgate.net The reaction times are typically reduced from hours to minutes, and high yields of the desired cinnamamide products are often obtained.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Cinnamamides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) |

|---|---|---|

| Reaction Time | Several hours | A few minutes |

| Energy Consumption | High | Low |

| Heating Method | Conduction and convection | Direct dielectric heating |

| Temperature Gradient | Non-uniform | Uniform |

| Yields | Moderate to high | Often higher than conventional methods |

| Solvent Use | Often requires solvents | Can be performed under solvent-free conditions |

Click Chemistry Approaches for Rapid Derivatization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. frontiersin.org While direct applications of click chemistry to the derivatization of this compound are not extensively documented, the principles of this methodology offer a promising avenue for the rapid generation of analogs.

This approach would involve synthesizing a cinnamamide precursor bearing either an azide or an alkyne functionality. This precursor could then be coupled with a diverse library of molecules containing the complementary functional group. For example, an alkyne-functionalized cinnamamide could be rapidly reacted with a variety of azide-containing building blocks to produce a library of triazole-linked cinnamamide derivatives. This modular approach is highly efficient and allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships. thermofisher.com The bioorthogonal nature of the click reaction ensures that it proceeds with high selectivity in the presence of other functional groups, minimizing the need for protecting groups. nih.gov

Chemo- and Regioselective Acylation Methods

The selective acylation of amines is a cornerstone of amide synthesis. Advanced methods have been developed to achieve high chemo- and regioselectivity, which is particularly important when dealing with complex molecules containing multiple reactive sites. One such method involves the use of potassium acyltrifluoroborates as acylating agents. nih.govorganic-chemistry.org This approach allows for the chemoselective acylation of primary amines in the presence of other nucleophilic groups, such as alcohols and secondary amines. nih.govacs.org

The reaction is typically promoted by a simple chlorinating agent and proceeds rapidly in aqueous media at an acidic pH. organic-chemistry.org This method is notable for its tolerance of a wide range of functional groups and its applicability to the late-stage functionalization of complex molecules. nih.gov For the synthesis of this compound analogs, this would allow for the selective acylation of a primary amine precursor without affecting other sensitive functionalities that may be present in the molecule.

Table 2: Key Features of Chemoselective Acylation using Potassium Acyltrifluoroborates

| Feature | Description |

|---|---|

| Selectivity | High chemoselectivity for primary amines over other nucleophiles. nih.govorganic-chemistry.org |

| Reaction Conditions | Mild conditions, often in aqueous media at acidic pH. organic-chemistry.org |

| Reagents | Utilizes potassium acyltrifluoroborates and a simple chlorinating agent. organic-chemistry.org |

| Functional Group Tolerance | Tolerates a wide variety of functional groups, including alcohols and secondary amines. nih.govacs.org |

| Applications | Suitable for late-stage functionalization of complex molecules. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating Key Structural Determinants for Biological Activity in Cinnamamide (B152044) Derivatives

The biological activity of cinnamamide derivatives is not attributed to a single feature but rather to the interplay of several key structural determinants within the molecule. The core cinnamamide scaffold itself possesses fundamental features that are crucial for its diverse pharmacological effects. researchgate.netashdin.com

Key determinants include:

The Cinnamoyl Moiety : This aromatic acyl group is a foundational component. Its phenyl ring and the adjacent α,β-unsaturated system are critical for many biological interactions. nih.gov The planarity and electronic properties of this system allow for various non-covalent interactions with biological targets.

The α,β-Unsaturated Carbonyl System : This feature, also known as a Michael acceptor, is one of the most significant determinants of activity. researchgate.net The conjugated double bond makes the β-carbon electrophilic, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in proteins and enzymes. This mechanism is implicated in numerous activities, including anticancer effects.

The Amide Linkage : The amide bond (-CONH-) is a stable, planar unit that can participate in hydrogen bonding, acting as both a hydrogen bond donor (via the N-H group, if present) and an acceptor (via the carbonyl oxygen). This capability is crucial for receptor binding and defining the molecule's conformation. nih.gov

N-Substituents : The groups attached to the amide nitrogen significantly modulate the compound's physicochemical properties, such as lipophilicity, solubility, and steric profile. In the case of N-(4-Methoxyphenethyl)-N-Methylcinnamamide, the N-methyl and N-(4-methoxyphenethyl) groups dictate its interaction with target sites and its pharmacokinetic profile. Studies on related N-phenylethyl cinnamamides have shown this part of the molecule to be critical for activities like beta-amyloid disaggregation. mdpi.com

The combination of these features creates a scaffold that can be finely tuned. The cinnamoyl group provides a hydrophobic region and a reactive center, the amide bond offers hydrogen bonding capabilities, and the N-substituents provide an avenue for extensive modification to optimize potency, selectivity, and drug-like properties. researchgate.netnih.gov

Positional and Substituent Effects on Molecular Function

The specific biological activity and potency of a cinnamamide derivative can be dramatically altered by the nature and position of substituents on its core structure. Modifications can be made at two primary locations: the phenyl ring of the cinnamoyl moiety and the substituents on the amide nitrogen.

Substitutions on the Cinnamoyl Phenyl Ring:

The electronic properties of substituents on the cinnamoyl phenyl ring have a profound impact on activity.

Electron-Withdrawing Groups (EWGs) : Groups like halogens (e.g., -Cl) or trifluoromethyl (-CF3) often enhance certain biological activities. For instance, studies on (E)-N-alkyl-α,β-dimethylcinnamamides found that EWGs on the phenyl ring increased anticonvulsant activity. nih.gov In another series, a chloro group at the para-position of an N-phenyl cinnamamide derivative resulted in the highest Nrf2/ARE luciferase activity, suggesting a role in activating antioxidant pathways. nih.gov

Electron-Donating Groups (EDGs) : Groups such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can also potentiate activity, depending on the biological target. The presence of hydroxyl groups on the phenyl ring is often linked to antioxidant activity. mdpi.com Conversely, for anticonvulsant activity in some series, EDGs were found to reduce potency. nih.gov Methoxy and acetoxy substitutions on the cinnamic phenyl ring were found to increase the inhibitory activity of cinnamamide-quinazoline derivatives against the EGFR T790M mutation. nih.gov

Substitutions on the Amide Nitrogen (N-substituents):

The groups attached to the amide nitrogen are critical for modulating potency and selectivity. In this compound, these are the methyl and 4-methoxyphenethyl groups.

N-Phenethyl Group : This moiety is a key feature of many biologically active compounds. In a study of N-phenethyl cinnamamide derivatives designed for Alzheimer's disease, substituents on the phenethyl ring were crucial. Adding hydroxyl groups to the phenethyl moiety significantly increased antioxidant and beta-amyloid disaggregation activities compared to the unsubstituted parent compound. mdpi.com

Effect of Bulk and Lipophilicity : The size and character of the N-substituents are important. For α-glucosidase inhibition, it has been observed that increased bulkiness and chain length of the N-alkyl substituents decreased the inhibitory activity. researchgate.net In contrast, for certain antifungal activities, the presence of a butyl substituent on the nitrogen potentiated the biological response, while an isopropyl group was important for antibacterial activity. nih.gov

The following table summarizes the observed effects of various substituents on the biological activity of cinnamamide derivatives based on published research findings.

| Scaffold Position | Substituent Type/Example | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Cinnamoyl Phenyl Ring | Electron-Withdrawing (e.g., -Cl, -CF3) | Increased anticonvulsant activity. | nih.gov |

| Cinnamoyl Phenyl Ring | Electron-Donating (e.g., -OH, -OCH3) | Often enhances antioxidant activity. | mdpi.com |

| Cinnamoyl Phenyl Ring | Electron-Donating (e.g., -OCH3) | Decreased anticonvulsant activity. | nih.gov |

| N-Alkyl Group | Increased bulkiness/chain length | Decreased α-glucosidase inhibition. | researchgate.net |

| N-Alkyl Group | Butyl (-C4H9) | Potentiated antifungal activity. | nih.gov |

| N-Phenethyl Ring | Hydroxyl (-OH) | Increased antioxidant and Aβ disaggregation activity. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Cinnamamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me By quantifying physicochemical properties or molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding rational drug design and prioritizing synthesis efforts. fiveable.me

For cinnamamide analogs, QSAR studies have been instrumental in understanding the specific structural features that govern their activity. One notable 3D-QSAR study employed Comparative Molecular Similarity Indices Analysis (CoMSIA) to model the anticonvulsant activity of a series of cinnamamides. researchgate.net The CoMSIA model used five key properties: steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.

The study yielded a statistically significant model, indicating its predictive power for new compounds within this class. The key findings from the CoMSIA contour maps, which visualize the favorable and unfavorable regions for each property, provided crucial insights: researchgate.net

Steric Properties : The model indicated that bulky substituents were favored at certain positions on the phenyl ring, suggesting that these groups could enhance binding affinity within the target's active site.

Electrostatic Properties : The analysis highlighted regions where electropositive or electronegative potentials were favorable. For example, an electropositive potential was favored near the amide carbonyl, consistent with its role as a hydrogen bond acceptor.

Hydrophobic and H-Bonding Properties : The contour maps identified specific areas where hydrophobic interactions and hydrogen bond donors/acceptors would be beneficial for activity, offering a clear roadmap for structural modifications.

Rational Design Strategies for Optimizing this compound Scaffolds

Rational design strategies leverage SAR and QSAR data to make targeted modifications to a lead scaffold, aiming to enhance desired properties like potency, selectivity, and metabolic stability. For the this compound scaffold, several design strategies can be proposed based on established principles for cinnamamide derivatives.

Modification of the N-Phenethyl Moiety :

Rationale : Studies have shown that substituents on the N-phenethyl ring are critical for activities such as antioxidant effects and beta-amyloid disaggregation. mdpi.com

Strategy : The para-methoxy group on the phenethyl ring is a prime target for modification. It could be replaced with other electron-donating groups (e.g., -OH, -N(CH₃)₂) or electron-withdrawing groups (e.g., -Cl, -F) to probe the electronic requirements of the binding pocket. Converting the methoxy to a hydroxyl group, for instance, could introduce a hydrogen bond donor and has been shown to increase antioxidant activity in related series. mdpi.com

Substitution on the Cinnamoyl Phenyl Ring :

Rationale : SAR data consistently show that substituents on the cinnamoyl ring significantly influence biological activity. nih.gov

Strategy : Introduce small, electronically diverse substituents at the ortho-, meta-, and para-positions. Based on findings that para-EWGs can enhance anticonvulsant activity, adding a chloro or trifluoromethyl group at the 4-position of the cinnamoyl ring could be a promising strategy for neuroactive compounds. nih.gov For anti-cancer applications, incorporating groups like methoxy at the 3- and 4-positions could be explored, mimicking naturally occurring potent agents. medicineinnovates.com

Alteration of the N-Alkyl Group :

Strategy : Replacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) would systematically probe the steric tolerance of the target protein around the amide bond. Alternatively, removing the methyl group to yield a secondary amide (N-H) would reintroduce a hydrogen bond donor site, which could fundamentally alter the binding mode and potentially increase affinity for certain targets.

Bioisosteric Replacement and Scaffold Hopping :

Rationale : To improve pharmacokinetic properties or explore novel interactions, parts of the scaffold can be replaced with bioisosteres.

Strategy : The phenyl ring of the cinnamoyl group could be replaced with a heterocycle like thiophene (B33073) or pyridine (B92270). This changes the electronic distribution and potential for hydrogen bonding. For example, novel cinnamamide derivatives containing 2-aminothiophenes have been synthesized and shown to possess antioxidant and anti-inflammatory activities. ashdin.comashdin.com This "scaffold hopping" can lead to compounds with entirely new intellectual property and improved drug-like characteristics.

These rational design strategies, guided by existing SAR data and computational modeling, provide a systematic framework for the targeted optimization of the this compound scaffold to develop novel therapeutic agents.

Investigations into Molecular and Cellular Mechanisms of Action in Vitro Focus

Enzyme Inhibition Kinetics and Mechanism Characterization

Enzyme inhibition is a critical area of study for determining the therapeutic potential of novel compounds. For the broader class of cinnamamide (B152044) derivatives, research has explored their effects on various enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Modulation

Intensive searches of scientific databases and peer-reviewed journals did not yield any specific studies detailing the inhibitory activity, kinetics, or mechanism of N-(4-Methoxyphenethyl)-N-Methylcinnamamide on either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While structurally related compounds, such as certain N-phenethyl cinnamide derivatives and dual inhibitors of AChE and BuChE, have been investigated, this data cannot be scientifically extrapolated to the specific compound .

Other Enzyme Targets for Cinnamamide Derivatives

Research into the broader family of cinnamamide derivatives has identified several other enzyme targets. For instance, various cinnamamides have been evaluated for their inhibitory effects against enzymes like α-glucosidase, which is relevant to carbohydrate metabolism. Other studies on related molecules have explored interactions with enzymes such as tyrosinase, which is involved in melanin (B1238610) production, and histone deacetylases (HDACs), which play a role in gene expression. However, no studies have been published that specifically assess the interaction of this compound with these or other enzymes.

Receptor Binding Studies and Ligand-Target Interactions

The interaction of a compound with cellular receptors is fundamental to its pharmacological effect. Currently, there is no published research available that characterizes the receptor binding profile of this compound. Studies on diverse cinnamamide-like structures have indicated potential interactions with a range of receptors, including GABAA, NMDA, and various opioid and histamine (B1213489) receptors, but specific binding affinities and ligand-receptor interaction data for this compound are absent from the scientific literature.

Cellular Pathway Modulation in Model Systems (In Vitro)

The effect of a compound on cellular behavior, such as cancer cell proliferation or microbial growth, provides insight into its potential applications. While the broader class of cinnamamides has been studied in these contexts, data specific to this compound is lacking.

Induction of Apoptosis in Cancer Cell Lines

Many natural and synthetic cinnamamide derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. These studies often detail the underlying mechanisms, such as the generation of reactive oxygen species or interference with cellular DNA. However, no in vitro studies have been conducted or published that specifically investigate whether this compound can induce apoptosis in cancer cells or elucidate the potential cellular pathways involved.

Antimicrobial Mechanisms in Microorganisms

The antimicrobial properties of cinnamic acid and its derivatives are well-documented, with mechanisms that include the disruption of microbial plasma membranes and cell walls. nih.gov Molecular docking studies on some derivatives have suggested potential enzyme targets within microorganisms. nih.gov Despite this broad interest, there are no specific studies available that test the antimicrobial activity of this compound or investigate its specific mechanism of action against bacteria or fungi.

Other Observed Cellular Effects of Cinnamamide Analogs

Cinnamamide analogs have demonstrated a broad spectrum of biological activities in vitro, impacting various cellular processes ranging from cell proliferation and survival to microbial growth and oxidative stress responses.

Anticancer and Cytotoxic Effects: A significant body of research has focused on the cytotoxic properties of cinnamamide derivatives against various human cancer cell lines. Studies have reported significant cytotoxicity for certain analogs in cervical adenocarcinoma (HeLa), myelogenous leukemia (K562), malignant melanoma (Fem-x), and breast cancer (MCF-7) cells, with IC50 values ranging from 42 to 166 µM. nih.gov Specifically, N-aryl-4-fluorocinnamides and related imidazolone (B8795221) derivatives have shown potent antiproliferative activity against the HepG2 liver cancer cell line, with one derivative exhibiting an IC50 value of 4.23 μM. nih.gov The mechanism behind this cytotoxicity often involves the induction of cell cycle arrest. For instance, some derivatives cause cells to accumulate in the G1 phase, while others arrest the cell cycle in the G2/M phase. nih.govnih.govtaylorandfrancis.com This is often followed by the induction of apoptosis, or programmed cell death, which has been observed in colon cancer and lung adenocarcinoma cells. nih.govnih.govresearchgate.net Mechanistic studies indicate that this apoptotic induction can be triggered by oxidative stress and may involve the regulation of Bax/Bcl-2 expression. nih.govresearchgate.net

Antimicrobial and Antifungal Activity: Cinnamamide derivatives have been investigated for their efficacy against various microbial pathogens. Synthetic cinnamides and cinnamates have shown activity against pathogenic fungi and bacteria. mdpi.com The proposed mechanism for antifungal action involves direct interaction with ergosterol (B1671047), a critical component of the fungal plasma membrane, and interference with the cell wall. mdpi.com Further molecular studies suggest that these compounds may target specific enzymes, such as histone deacetylases (caHOS2 and caRPD3) in Candida albicans and fatty acid synthase (saFABH) in S. aureus. mdpi.com Some derivatives have also been found to inhibit CYP53A15, a cytochrome P450 enzyme in fungi involved in detoxification, presenting a potential antifungal drug target. nih.gov Additionally, certain analogs can disrupt bacterial communication by inhibiting the quorum-sensing system. mdpi.com

Antioxidant and Cytoprotective Effects: Several cinnamamide analogs exhibit significant antioxidant properties. mdpi.comsemanticscholar.orghilarispublisher.com A key mechanism identified is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. nih.govresearchgate.net Substituted N-phenyl cinnamamide derivatives have been shown to induce the Nrf2/antioxidant response element (ARE) pathway in HepG2 cells. nih.govresearchgate.net This activation leads to the upregulation of downstream antioxidant genes, such as those responsible for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov The resulting increase in cellular GSH levels helps protect cells against oxidative stress-mediated cell death. nih.govresearchgate.net

Neuroprotective Effects: The potential of cinnamamide derivatives to protect neuronal cells has been explored in various in vitro models. Analogs have been tested for their ability to mitigate glutamate-induced neurotoxicity in SH-SY5Y and PC12 cells, which are models for studying neurodegenerative processes and ischemic stroke. thieme-connect.comresearchgate.netnih.gov Several compounds exhibited potent neuroprotective activity, protecting cells from glutamate-induced apoptosis via the caspase-3 pathway. thieme-connect.comnih.gov The cytoprotective mechanism may also be linked to their influence on mitochondrial functions, as some analogs can suppress the calcium-induced mitochondrial permeability transition, a key event in cell death pathways. bmc-rm.org

Anti-inflammatory Effects: Preliminary in vitro studies have also pointed towards the anti-inflammatory potential of cinnamamide derivatives. ashdin.comashdin.com Using assays such as the protein denaturation method and the human red blood cell (HRBC) membrane stabilization method, which serve as models for inflammation, certain novel cinnamamide derivatives containing substituted 2-aminothiophenes demonstrated good anti-inflammatory activity. ashdin.comashdin.com

Table 1: Summary of Observed In Vitro Cellular Effects of Cinnamamide Analogs

| Effect | Cell/Organism Model | Observed Mechanism/Activity | Compound Class/Example |

|---|---|---|---|

| Anticancer/Cytotoxicity | HepG2 (Liver), HCT-116 (Colon), HeLa (Cervical), MCF-7 (Breast) | Induction of apoptosis, cell cycle arrest (G1 or G2/M phase), decreased mitochondrial membrane potential. nih.govnih.govresearchgate.net | N-aryl-4-fluorocinnamides, 2-(Aroylamino)cinnamamides |

| Antifungal | Candida albicans, Aspergillus niger, Botrytis cinerea | Interaction with ergosterol in the cell membrane, inhibition of histone deacetylases (HOS2, RPD3), inhibition of CYP53A15. mdpi.comnih.govacs.org | Butyl cinnamate, Cinnamic oxime esters |

| Antibacterial | Staphylococcus aureus | Inhibition of fatty acid synthase (FABH). mdpi.com | Isopropyl cinnamide analog |

| Antioxidant | HepG2 (Liver) | Activation of Nrf2/ARE pathway, increased cellular glutathione (GSH) synthesis. nih.gov | Substituted N-phenyl cinnamamides |

| Neuroprotection | SH-SY5Y, PC12 cells | Protection against glutamate-induced neurotoxicity, inhibition of caspase-3 pathway, suppression of mitochondrial permeability transition. thieme-connect.comnih.govbmc-rm.org | Cinnamamide-piperidine/piperazine derivatives |

| Anti-inflammatory | In vitro protein denaturation & HRBC membrane stabilization assays | Inhibition of protein denaturation, stabilization of red blood cell membranes. ashdin.comashdin.com | Cinnamamides with substituted 2-aminothiophenes |

Phenotypic Screening and Follow-up Mechanistic Probes in Research Models (In Vitro)

The discovery of the diverse biological activities of cinnamamide analogs is often driven by phenotypic screening, an approach that identifies substances eliciting a specific biological response or phenotype in a cellular or organismal model without a preconceived molecular target. unhas.ac.id Following the identification of active compounds ("hits") from these screens, follow-up mechanistic probes are employed to elucidate the underlying molecular pathways and targets responsible for the observed effect.

Phenotypic Screens for Cytotoxicity and Neuroprotection: Initial screening of cinnamamide derivatives frequently involves assessing their impact on cell viability across various cancer cell lines. unhas.ac.id For example, the MTT assay is a common high-throughput method used to screen for compounds that reduce the metabolic activity of cancer cells, a phenotype indicative of either cytostatic or cytotoxic effects. nih.govnih.gov Compounds that show promising activity are then subjected to more detailed mechanistic studies.

Similarly, in the search for neuroprotective agents, libraries of cinnamamide derivatives are screened in cellular models of neuronal damage. A common phenotypic screen assesses the ability of compounds to protect neuronal cells, such as the SH-SY5Y or PC12 cell lines, from toxins like glutamate (B1630785), which induces excitotoxicity—a key pathological event in ischemic stroke and neurodegenerative diseases. thieme-connect.comresearchgate.netnih.gov

Follow-up Mechanistic Probes: Once a phenotypic screen identifies a bioactive cinnamamide analog, a variety of in vitro assays are used to probe its mechanism of action:

Cell Cycle Analysis: For compounds exhibiting antiproliferative activity, flow cytometry is used to determine how the compound affects cell cycle progression. This analysis reveals if the compound causes cells to arrest in a specific phase (e.g., G1, S, or G2/M), pointing towards interference with cell division machinery. nih.govnih.gov

Apoptosis Assays: To confirm if cytotoxicity is due to programmed cell death, researchers use techniques like Annexin V/propidium iodide staining followed by flow cytometry. This distinguishes between early apoptotic, late apoptotic, and necrotic cells, confirming the cell death pathway. nih.govnih.gov Western blot analysis for key apoptotic proteins like caspases or members of the Bcl-2 family further clarifies the specific signaling cascade involved. nih.govnih.gov

Enzyme Inhibition and Target Engagement: For antimicrobial analogs, mechanistic probes may involve testing for direct interaction with cellular components like ergosterol or evaluating the inhibition of specific microbial enzymes essential for survival. mdpi.com For antioxidant compounds, luciferase reporter assays are used to confirm the activation of specific transcription factors like Nrf2, followed by qPCR or Western blotting to measure the expression of Nrf2-dependent genes. nih.gov

Mitochondrial Function Assays: Given the central role of mitochondria in cell life and death, assays that measure mitochondrial membrane potential are often employed. A decrease in this potential is an early indicator of apoptosis and suggests the compound may be acting on mitochondrial pathways. nih.govbmc-rm.org

This iterative process of phenotypic screening followed by focused mechanistic investigation allows researchers to identify promising cinnamamide analogs and build a comprehensive understanding of their cellular activities.

Table 2: Linking Phenotypic Screens to Mechanistic Probes for Cinnamamide Analogs

| Phenotypic Screen/Observation | Research Model | Follow-up Mechanistic Probe(s) | Revealed Mechanism |

|---|---|---|---|

| Reduced cancer cell viability | HepG2, HCT-116, MCF-7 cell lines | Flow cytometry (cell cycle analysis), Annexin V staining, mitochondrial membrane potential assays. nih.govnih.gov | Arrest of the cell cycle at G1 or G2/M phase, induction of apoptosis via the intrinsic pathway. nih.gov |

| Protection of hepatocytes from oxidative injury | HepG2 cells | Nrf2/ARE luciferase reporter assay, qPCR/Western blot for antioxidant genes, cellular GSH measurement. nih.govresearchgate.net | Activation of the Nrf2 signaling pathway, leading to increased synthesis of antioxidant enzymes and glutathione. nih.gov |

| Protection of neurons from glutamate toxicity | SH-SY5Y, PC12 cells | Flow cytometry for apoptosis (Annexin V), Western blot for caspase-3 activation. thieme-connect.comnih.gov | Inhibition of the caspase-3 mediated apoptotic pathway. nih.gov |

| Inhibition of fungal growth | C. albicans, P. citrinum | Ergosterol binding assay, sorbitol (osmotic protectant) assay, in silico docking. mdpi.com | Direct interaction with fungal membrane ergosterol and disruption of cell wall integrity. mdpi.com |

| Cytotoxicity against P388 leukemia cells | P388 murine leukemia cells | Molecular modeling and docking studies. unhas.ac.id | The p-hydroxycinnamoyl group and the amine moiety play a crucial role in the observed cytotoxicity. unhas.ac.id |

Computational Chemistry and Advanced Molecular Modeling

Conformational Analysis and Dynamic Simulations of N-(4-Methoxyphenethyl)-N-Methylcinnamamide

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how it influences its interactions with biological targets. The flexibility of the phenethyl and cinnamoyl groups allows the molecule to adopt various conformations, and identifying the most energetically favorable ones is key to predicting its biological activity.

Molecular dynamics (MD) simulations have been employed to study the dynamic behavior of cinnamamide (B152044) derivatives. ikm.org.myunhas.ac.id For instance, a study on the closely related compound, N-phenethyl-p-methoxycinnamamide, involved MD simulations to analyze the stability of the ligand-protein complex. ugm.ac.id These simulations, often performed over nanoseconds, track the movements of each atom in the system, providing a detailed picture of the molecule's conformational landscape and its stability when interacting with a biological target. ikm.org.my The root mean square deviation (RMSD) of the molecule's atoms is often calculated during these simulations to assess the stability of its conformation over time. ikm.org.my Low RMSD values, typically around 2.5 Å, suggest a stable conformation. ikm.org.my

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. analis.com.my This method is instrumental in understanding the specific interactions that govern the binding of this compound to its biological targets.

Docking studies on various cinnamamide derivatives have revealed key interactions that contribute to their biological activity. ikm.org.myresearchgate.net For example, in a study of cinnamamide derivatives as potential anticancer agents, molecular docking was used to investigate their interaction with P-glycoprotein. ikm.org.my The results showed that these compounds bind within the active site of the protein, forming hydrogen bonds and π-stacking interactions with key amino acid residues such as Trp231, Tyr309, and Gln346. ikm.org.my Similarly, docking studies of phenethyl cinnamamides with tyrosinase have shown interactions like π-π stacking with histidine and phenylalanine residues, and hydrogen bonding with glutamic acid, methionine, and threonine residues. researchgate.net

The binding energy, a measure of the affinity between the ligand and the target, is a key output of molecular docking simulations. ikm.org.my Lower binding energies indicate a more stable and favorable interaction. ikm.org.my

Binding Affinity Predictions and Free Energy Calculations

Predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. frontiersin.org While molecular docking provides an estimate of the binding energy, more rigorous methods like free energy calculations are often employed for more accurate predictions.

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a common approach to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories. ikm.org.my This method considers various energy components, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies. frontiersin.org Studies on cinnamamide derivatives have utilized the MM-PBSA method to calculate binding energies, showing a good correlation with experimental results. ikm.org.my For example, the binding energy of a cinnamamide derivative with P-glycoprotein was found to be similar to that of a known standard ligand, indicating its potential as an inhibitor. ikm.org.my

Alchemical free energy calculations, such as thermodynamic integration (TI) and free energy perturbation (FEP), offer even more accurate predictions of binding affinities. nih.govfrontiersin.org These methods involve computationally "transforming" a ligand into another in a stepwise manner to calculate the free energy difference between them. frontiersin.org

In Silico Screening and Virtual Library Design for Cinnamamide Scaffolds

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach is highly valuable in the early stages of drug discovery, as it can significantly reduce the number of compounds that need to be synthesized and tested experimentally. semanticscholar.org

The cinnamamide scaffold is a "privileged scaffold," meaning it is a molecular framework that can be used to build a variety of biologically active compounds. nih.gov Virtual libraries of cinnamamide derivatives can be designed by systematically modifying the core scaffold with different functional groups. drugdesign.org These libraries can then be screened in silico against a specific target to identify promising hit compounds. nih.gov The design of these libraries often considers factors such as chemical diversity and "drug-like" properties to increase the chances of finding successful candidates. drugdesign.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.gov These calculations provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For cinnamamide derivatives, quantum chemical calculations can be used to determine various electronic properties, including:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the molecule's stability and its ability to participate in chemical reactions. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map shows the distribution of charge on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, including hyperconjugative interactions and charge delocalization, which contribute to its stability.

These calculations can help in understanding the structure-activity relationships of cinnamamide derivatives and in designing new compounds with enhanced biological activity. researchgate.netnih.gov

Analytical Methodologies for Research Characterization and Purity Assessment

Spectroscopic Techniques for Structural Confirmation (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(4-Methoxyphenethyl)-N-Methylcinnamamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, N-phenethyl-p-methoxycinnamamide, characteristic signals corresponding to the protons of the N-H group, as well as the aromatic and aliphatic protons, are observed, confirming the successful synthesis of the amide. ugm.ac.id Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. For instance, in various cinnamamide (B152044) derivatives, the carbonyl carbon of the amide group typically appears in the downfield region of the spectrum, providing key structural information. ashdin.com

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of N-phenethyl-p-methoxycinnamamide, a structurally similar compound, displays a characteristic absorption band for the N-H stretching vibration at 3269.34 cm⁻¹, confirming the presence of the amide functional group. ugm.ac.id The absence of this band in a tertiary amide derivative further validates the structural assignment. ugm.ac.id

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Cinnamamide derivatives, containing conjugated systems, are expected to exhibit characteristic absorption maxima in the UV region. For example, N-(3-nitrophenyl)cinnamamide shows an absorption maximum that is useful for its characterization. researchgate.net

| Technique | Key Findings for Related Cinnamamides |

| ¹H NMR | Characteristic signals for amide N-H, aromatic, and aliphatic protons confirm the molecular framework. ugm.ac.id |

| ¹³C NMR | Resonances for the carbonyl carbon and other carbon atoms provide a map of the carbon skeleton. ashdin.com |

| IR | A distinct absorption band for the N-H stretch confirms the presence of the amide functional group. ugm.ac.id |

| UV-Vis | An absorption maximum in the UV region is indicative of the conjugated cinnamoyl system. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For various N-phenyl cinnamamide derivatives, HRMS has been used to confirm their calculated molecular formulas with high precision. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is valuable for both purity assessment and structural elucidation. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to identify the compound. In the mass spectrometric analysis of amides, a common fragmentation pathway involves the cleavage of the amide bond (N-CO), leading to the formation of characteristic acylium cations. nih.govrsc.org This fragmentation is particularly prevalent in α,β-unsaturated amides due to the stability afforded by extended conjugation. nih.govrsc.org

| Technique | Application in Amide Characterization |

| HRMS | Provides highly accurate mass data to confirm the elemental composition of the molecule. nih.gov |

| GC-MS | Separates the compound from impurities and provides a characteristic fragmentation pattern for structural identification. nih.govrsc.org |

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential isomers or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. A well-developed HPLC method can effectively separate the target compound from starting materials, reagents, and any side products formed during the synthesis. For instance, an HPLC method was successfully developed to analyze different combinations of Cinnamomi Ramulus and Cinnamomi Cortex, demonstrating the technique's utility in separating complex mixtures of related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, is also a powerful tool for purity assessment. The gas chromatogram can reveal the presence of any volatile impurities, while the mass spectrometer can aid in their identification. mdpi.comunar.ac.id

| Technique | Purpose in Analysis |

| HPLC | Quantitatively determines the purity of the compound by separating it from non-volatile impurities. nih.gov |

| GC-MS | Assesses purity by separating volatile components and provides mass spectral data for their identification. mdpi.comunar.ac.id |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For a series of substituted cinnamides, single-crystal X-ray diffraction was used to determine their crystal structures, revealing key details about their molecular conformation and intermolecular interactions in the solid state. acs.orgacs.org In the case of N-(3-nitrophenyl)cinnamamide, single-crystal X-ray diffraction analysis provided detailed information about its molecular geometry and crystal packing. researchgate.net Although specific crystallographic data for this compound is not available in the provided search results, this technique remains the gold standard for absolute structure determination.

| Technique | Information Obtained |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms, confirming molecular structure and stereochemistry. researchgate.netacs.orgacs.org |

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets and Therapeutic Areas for N-(4-Methoxyphenethyl)-N-Methylcinnamamide Analogs

The therapeutic promise of cinnamamide (B152044) derivatives stems from their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and antidiabetic properties. mdpi.comnih.govresearchgate.netashdin.comresearchgate.net Analogs of this compound, which belongs to the phenethyl cinnamamide subclass, are particularly promising. For instance, naturally occurring phenethyl cinnamamides found in hemp seeds, such as N-trans-caffeoyltyramine, have been identified as potent inhibitors of melanogenesis, suggesting applications in dermatology and cosmetology as skin-whitening agents. nih.govresearchgate.net

Future research will likely focus on synthesizing and screening libraries of this compound analogs to identify novel biological targets and expand their therapeutic applications. Key areas of exploration include:

Oncology: Cinnamamide derivatives have shown efficacy against various cancer cell lines. nih.gov Specific molecular targets identified include matrix metalloproteinases (MMP-9, MMP-2) involved in melanoma progression and the Epidermal Growth Factor Receptor (EGFR), where certain derivatives have been designed to overcome resistance mutations like T790M. nih.govnih.gov

Neurodegenerative Diseases: The neuroprotective properties of cinnamamide derivatives make them attractive candidates for conditions like cerebral ischemia. nih.gov Research into their ability to modulate pathways involved in neuronal apoptosis, such as the caspase-3 pathway, is a promising direction. nih.gov

Infectious Diseases: With rising antibiotic resistance, the antimicrobial and antifungal activities of cinnamamides are of significant interest. mdpi.comresearchgate.net Studies have pointed to targets like histone deacetylases (caHOS2, caRPD3) in Candida albicans and FabH in Staphylococcus aureus. mdpi.com

Metabolic Disorders: The potential of cinnamic acid derivatives to improve glucose uptake and insulin (B600854) sensitivity provides a foundation for developing new antidiabetic agents. mdpi.comui.ac.id

| Therapeutic Area | Potential Biological Target(s) | Reported Activity | Reference |

|---|---|---|---|

| Oncology | EGFR (T790M mutant), MMP-9, MMP-2 | Antiproliferative, Overcoming drug resistance | nih.govnih.gov |

| Neuroprotection | Caspase-3 Pathway | Anti-apoptotic in neuronal cells | nih.gov |

| Dermatology | Tyrosinase | Inhibition of melanogenesis | nih.gov |

| Infectious Disease | Histone Deacetylases (e.g., caHOS2, caRPD3), saFABH | Antifungal, Antibacterial | mdpi.com |

| Metabolic Disease | α-glucosidase | Antidiabetic | researchgate.netui.ac.id |

Advancements in Asymmetric Synthesis for Enantiomerically Pure Cinnamamide Derivatives

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). uwindsor.ca Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, the ability to synthesize enantiomerically pure compounds is crucial in drug development. uwindsor.ca

Asymmetric synthesis is a field of organic chemistry focused on the selective production of a single enantiomer. ddugu.ac.in Future research on this compound will benefit from advancements in this area to produce specific stereoisomers for pharmacological evaluation. Recent progress in organocatalysis, for example, has enabled the atroposelective N-acylation of quinazolinone-type benzamides with cinnamic anhydrides, yielding N–N axially chiral compounds with high enantioselectivity. rsc.org Such innovative methods could be adapted to create chiral cinnamamide derivatives.

Key strategies for advancing the asymmetric synthesis of these compounds include:

Chiral Catalysis: Employing small amounts of enantiomerically pure catalysts to direct the reaction towards the desired stereoisomer. uwindsor.ca

Chiral Auxiliaries: Temporarily incorporating an optically active group into the achiral starting material to guide the stereochemical outcome of a reaction. ddugu.ac.in

Enzyme-Catalyzed Synthesis: Using enzymes like lipases, which are inherently chiral, to catalyze reactions with high stereoselectivity under mild conditions. mdpi.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding at the Systems Level

To fully comprehend the biological effects of this compound and its analogs, a systems-level understanding is necessary. This involves moving beyond single-target interactions to a more holistic view of how the compound affects the entire biological system. nih.govfrontiersin.org Multi-omics approaches, which integrate data from various molecular levels, are powerful tools for achieving this. nih.govnih.gov

By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to a compound. nih.govnih.gov For phenolic compounds like cinnamamides, these "foodomics" approaches can reveal novel pathways and molecular mechanisms underlying their physiological functions. nih.govnih.gov

Future non-clinical studies could employ a multi-omics workflow:

Transcriptomics: To identify genes whose expression is altered by the compound.

Proteomics: To measure changes in protein levels, revealing post-transcriptional regulation.

Metabolomics: To analyze shifts in metabolite concentrations, providing a snapshot of the ultimate physiological or pathological state. nih.gov

Integrating these datasets can help validate findings from different molecular layers, uncover post-translational regulatory mechanisms, and identify novel biomarkers and therapeutic targets. researchgate.net This systems biology approach is essential for building predictive models of a compound's action and for elucidating complex biological networks. frontiersin.org

Development of Advanced Computational Models for Predictive Pharmacology and Design

Computational chemistry and bioinformatics are indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. sysrevpharm.orgalliedacademies.org For cinnamamide derivatives, computational models can predict biological activity, identify potential targets, and guide the rational design of more potent and selective analogs.

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to elucidate its binding mode and affinity. openmedicinalchemistryjournal.com It has been used to suggest that cinnamamides may target microbial enzymes like caHOS2 and saFABH. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. alliedacademies.org

Virtual Screening: This method involves computationally screening large libraries of compounds against a specific biological target to identify potential hits for further experimental testing, saving time and resources. openmedicinalchemistryjournal.com

Physics-Based Free Energy Perturbation (FEP): This advanced technique can accurately compute the free energy changes resulting from modifications to a molecule, providing reliable predictions of how changes in structure will affect binding affinity and protein stability. youtube.com

| Computational Method | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting ligand-target binding modes and affinities. | Identification of likely biological targets and mechanism of action. | mdpi.comopenmedicinalchemistryjournal.com |

| QSAR | Correlating chemical structure with biological activity. | Prediction of activity for new analogs; guiding lead optimization. | alliedacademies.org |

| Virtual Screening | Searching large compound libraries for potential binders to a target. | Efficient identification of novel hit compounds. | openmedicinalchemistryjournal.com |

| Free Energy Perturbation (FEP) | Calculating the impact of mutations on protein stability and binding affinity. | Accurate prediction of potency for designed analogs. | youtube.com |

Applications in Chemical Biology Tool Development and Probe Design

Beyond their direct therapeutic potential, cinnamamide scaffolds can be developed into valuable chemical biology tools to investigate biological processes. Activity-based protein profiling (ABPP) is a powerful strategy for identifying the molecular targets of a bioactive compound. nih.gov This involves designing a chemical probe that is derived from the parent compound but is modified with a reporter tag (like a fluorescent dye) and a reactive group to allow for covalent labeling and subsequent identification of target proteins. nih.gov

A successful example is the development of an ABPP probe from a cinnamic hydroxamic acid derivative that possessed anti-HCV activity. This probe was designed to identify the specific molecular targets responsible for its antiviral effect. nih.gov Similarly, a probe based on the this compound structure could be synthesized. Such a tool would be instrumental in:

Target Deconvolution: Unambiguously identifying the protein targets responsible for the compound's observed biological effects.

Pathway Elucidation: Mapping the specific cellular pathways modulated by the compound.

Probe-Based Drug Discovery: Using the probe to discover other selective inhibitors of the identified targets. chemrxiv.org

The development of such chemical probes represents a sophisticated approach to not only understand the mechanism of action of this compound but also to expand the "ligandable" proteome, uncovering new targets for therapeutic intervention. chemrxiv.org

Q & A

Q. How can researchers design in vivo studies to evaluate the therapeutic potential of N-(4-Methoxyphenethyl)-N-MethylcinnaMide for neurodegenerative diseases?

- Methodological Answer :

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) and administer the compound intraperitoneally (10–50 mg/kg).

- Behavioral Tests : Perform Morris water maze assays to assess cognitive improvement.

- Biomarker Analysis : Measure Aβ42 levels in cerebrospinal fluid via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.